3-Hydroxypromazine
Overview
Description
3-Hydroxypromazine is a metabolite of Promazine . It is chemically known as 10-(3-(Dimethylamino)propyl)-10H-phenothiazin-3-ol .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature. For instance, a series of fluorescent prorin (promazine-coumarin hybrid) derivatives were synthesized via piperidine catalyzed cyclization with 3-formyl-2-hydroxypromazine and ethyl acetoacetate or Meldrum’s acid .Molecular Structure Analysis
The molecular formula of this compound is C17H20N2OS . The InChI Key is FCWHSDRYYOAXGG-UHFFFAOYSA-N . The SMILES representation is CN©CCCN1C2=CC=CC=C2SC2=CC(O)=CC=C12 .Chemical Reactions Analysis
This compound is a metabolite produced from Promazine . The reaction type is hydroxylation .Physical And Chemical Properties Analysis
The average molecular weight of this compound is 300.418 . It has a logP value of 4.08 (ALOGPS) and 3.32 (Chemaxon) . The water solubility is 0.111 mg/mL (ALOGPS) .Scientific Research Applications
Transdermal Delivery Systems
3-Hydroxypromazine has been studied in the context of transdermal delivery systems. A study by Luppi et al. (2010) focused on developing hydroxypropylmethylcellulose films for the prolonged delivery of chlorpromazine hydrochloride, an antipsychotic drug. This research aimed to enhance transdermal permeation and improve drug delivery methods (Luppi et al., 2010).
Photophysical Properties
The photophysical properties of this compound and its related compounds have been a subject of research. Piñero et al. (2012) investigated the properties of the triplet excited state of chlorpromazine hydrochloride (CPZ) and its derivative promazine hydrochloride (PZ) in the presence of 2-hydroxypropyl-β-cyclodextrin (HPC). This study provided insights into the drugs' photosensitizing effects and their modulation by the microenvironment (Piñero et al., 2012).
Pharmacological Activity
The pharmacological activities of this compound have been compared to other derivatives in various tests. Posner and Hearst (1964) examined its effects in tests like potentiation of hexobarbital sleeping time and the ability to maintain balance on a rotating rod. Their research highlighted the unique pharmacological profiles of different hydroxypromazine derivatives (Posner & Hearst, 1964).
Membrane-Modulating Effects
Studies have also explored the membrane-modulating effects of this compound class compounds on the pharmacological activity of various psychotropic drugs. Smirnov et al. (1985) investigated the impact of a 3-hydroxypyridine derivative on drugs like chlorpromazine and found a significant increase in their pharmacological activity, suggesting a mechanism involving the modulation of synaptic biomembranes (Smirnov et al., 1985).
Mechanism of Action
While the specific mechanism of action for 3-Hydroxypromazine is not available, Promazine, the parent compound, acts by blocking a variety of receptors in the brain, particularly dopamine receptors . When there is an excess amount of dopamine in the brain it causes over-stimulation of dopamine receptors. Promazine blocks these receptors and stops them becoming over-stimulated, thereby helping to control psychotic illness .
properties
IUPAC Name |
10-[3-(dimethylamino)propyl]phenothiazin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-18(2)10-5-11-19-14-6-3-4-7-16(14)21-17-12-13(20)8-9-15(17)19/h3-4,6-9,12,20H,5,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWHSDRYYOAXGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185488 | |
Record name | 3-Hydroxypromazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
316-85-8 | |
Record name | 3-Hydroxypromazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxypromazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.